molecular formula C11H15ClN4O B13873805 4-(4-Chlorophenyl)piperazine-1-carbohydrazide

4-(4-Chlorophenyl)piperazine-1-carbohydrazide

Cat. No.: B13873805
M. Wt: 254.71 g/mol
InChI Key: AJVTXXPFPFRINA-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)piperazine-1-carbohydrazide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)piperazine-1-carbohydrazide typically involves the reaction of 4-(4-chlorophenyl)piperazine with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-90°C for several hours to ensure complete conversion of the starting materials to the desired product. The product is then isolated by filtration and purified by recrystallization from a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the implementation of quality control measures ensures that the final product meets the required specifications for pharmaceutical or research applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)piperazine-1-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbohydrazide moiety can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the carbohydrazide moiety.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)piperazine-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, it may act as an inhibitor of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. Additionally, it may interact with neurotransmitter receptors in the central nervous system, influencing neurological functions.

Comparison with Similar Compounds

4-(4-Chlorophenyl)piperazine-1-carbohydrazide can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)piperazine: A related compound with similar structural features but lacking the carbohydrazide moiety. It is known for its psychoactive properties and has been studied for its potential use in neuropharmacology.

    1-(4-Methoxyphenyl)piperazine: Another piperazine derivative with a methoxy group instead of a chloro group. It has been investigated for its potential therapeutic applications in various diseases.

    1-(4-Trifluoromethylphenyl)piperazine: A compound with a trifluoromethyl group, known for its enhanced stability and potential use in medicinal chemistry.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H15ClN4O

Molecular Weight

254.71 g/mol

IUPAC Name

4-(4-chlorophenyl)piperazine-1-carbohydrazide

InChI

InChI=1S/C11H15ClN4O/c12-9-1-3-10(4-2-9)15-5-7-16(8-6-15)11(17)14-13/h1-4H,5-8,13H2,(H,14,17)

InChI Key

AJVTXXPFPFRINA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)NN

Origin of Product

United States

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